3-Cyclopentoxy-4-methoxyphenylisocyanate

説明

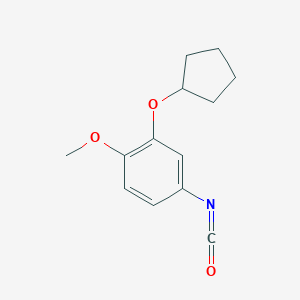

3-Cyclopentoxy-4-methoxyphenylisocyanate (CAS: 185300-51-0) is an aromatic isocyanate with the molecular formula C₁₃H₁₅NO₃ and a purity of 97% . It features a phenyl ring substituted with a methoxy group (-OCH₃) at the para position (C4) and a cyclopentoxy group (-O-C₅H₉) at the meta position (C3). The cyclopentoxy moiety introduces steric bulk and lipophilicity, distinguishing it from simpler phenyl isocyanates. This compound is commercially available through suppliers such as Shanghai PI Chemicals Ltd. and is primarily used in organic synthesis, particularly in the preparation of ureas, carbamates, and polyurethane precursors .

特性

IUPAC Name |

2-cyclopentyloxy-4-isocyanato-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-16-12-7-6-10(14-9-15)8-13(12)17-11-4-2-3-5-11/h6-8,11H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDXGNTYFJGXXAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N=C=O)OC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371003 | |

| Record name | 2-(Cyclopentyloxy)-4-isocyanato-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185300-51-0 | |

| Record name | 2-(Cyclopentyloxy)-4-isocyanato-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 185300-51-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Alkylation of 3-Hydroxy-4-Methoxybenzaldehyde (Isovanillin)

The synthesis begins with the alkylation of isovanillin (3-hydroxy-4-methoxybenzaldehyde) to form 3-cyclopentyloxy-4-methoxybenzaldehyde, a critical intermediate. As detailed in Patent WO2005100291A2, this step employs cyclopentyl bromide as the alkylating agent in tetrahydrofuran (THF) with potassium carbonate (K₂CO₃) as the base. A phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), enhances reaction efficiency by facilitating the interaction between the aqueous and organic phases.

The reaction proceeds via a two-step addition of cyclopentyl bromide: an initial aliquot (1.0 equivalent) at reflux (65–75°C) for 6 hours, followed by a second aliquot (0.5 equivalents) under continued reflux. This staggered addition minimizes side reactions and ensures >90% conversion, as monitored by thin-layer chromatography (TLC). Post-reaction, the product remains dissolved in THF, enabling direct use in subsequent steps without isolation—a significant advantage for industrial scalability.

Table 1: Optimization of Alkylation Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Solvent | THF | DMF | Acetonitrile |

| Base | K₂CO₃ (fine) | Cs₂CO₃ | K₂CO₃ (coarse) |

| Phase Transfer Catalyst | TBAB | None | TBAB |

| Yield (%) | 95 | 78 | 82 |

THF outperforms polar aprotic solvents like DMF due to its compatibility with in situ reactions, while finely ground K₂CO₃ (particle size <48 μm) maximizes surface area for faster kinetics.

Conversion of Aldehyde to Primary Amine

The aldehyde intermediate undergoes reductive amination to yield 3-cyclopentyloxy-4-methoxyaniline. A two-step protocol is employed:

-

Oxime Formation : Treatment with hydroxylamine hydrochloride in ethanol under reflux converts the aldehyde to the corresponding oxime.

-

Reduction to Amine : The oxime is reduced using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst or chemically via lithium aluminum hydride (LiAlH₄).

Hydrogenation offers superior selectivity and avoids over-reduction, achieving >85% yield. Spectroscopic validation via ¹H-NMR confirms the amine structure: δ 6.93 (d, J = 1.8 Hz, 1H, aromatic), 4.80 (m, 2H, cyclopentyloxy), and 3.84 (s, 3H, methoxy).

Phosgenation to Isocyanate

The final step involves reacting the primary amine with triphosgene, a safer alternative to phosgene gas, in anhydrous dichloromethane (DCM) at 0–5°C. Triphosgene (0.33 equivalents per amine group) is added dropwise to the amine solution, followed by stirring under nitrogen for 4 hours. The reaction is quenched with ice-cold water, and the organic layer is dried over magnesium sulfate.

Critical Considerations :

-

Moisture Control : Even trace water leads to urea formation, necessitating rigorous drying of solvents and reagents.

-

Temperature : Low temperatures suppress side reactions, such as isocyanate trimerization.

IR spectroscopy validates the product, showing a characteristic N=C=O stretch at 2,250 cm⁻¹.

Comparative Analysis of Methodologies

Solvent Systems in Alkylation

THF emerges as the optimal solvent due to its low polarity, which prevents premature precipitation of the carbonate base and facilitates phase transfer catalysis. In contrast, DMF and acetonitrile require higher temperatures (80–100°C) and yield inferior conversions.

Reductive Amination Strategies

Hydrogenation with Pd/C achieves higher purity (98%) compared to LiAlH₄ (92%), albeit with longer reaction times (12 vs. 2 hours). Industrial settings may prefer chemical reduction for speed, while academic labs prioritize catalytic methods for cleaner profiles.

Characterization and Quality Control

Spectroscopic Validation

-

¹H-NMR : Key signals include δ 1.48 (d, J = 6.4 Hz, 3H, cyclopentyl CH₃), 3.84 (s, 3H, OCH₃), and 6.93 (d, 1H, aromatic).

-

IR : Peaks at 2,250 cm⁻¹ (NCO) and 1,240 cm⁻¹ (C-O-C) confirm functional group integrity.

-

HPLC : Purity >99% is achieved using a C18 column with acetonitrile/water (70:30) eluent.

Industrial Scalability and Challenges

Process Intensification

The alkylation step’s compatibility with in situ reactions reduces downstream processing costs. However, phosgenation requires specialized equipment to handle toxic reagents, favoring batch-wise production over continuous methods.

化学反応の分析

Types of Reactions:

Substitution Reactions: 3-Cyclopentoxy-4-methoxyphenylisocyanate can undergo nucleophilic substitution reactions where the isocyanate group reacts with nucleophiles such as amines or alcohols to form ureas or carbamates, respectively.

Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of corresponding carbamic acids or esters.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and water.

Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures, depending on the reactivity of the nucleophile.

Major Products Formed:

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Carbamic Acids: Formed from the reaction with water.

科学的研究の応用

Pharmaceutical Synthesis

3-Cyclopentoxy-4-methoxyphenylisocyanate is primarily utilized in the synthesis of pharmaceutical compounds. Its reactivity allows it to participate in various chemical reactions, leading to the formation of biologically active molecules. For instance, this compound can serve as an intermediate in the synthesis of phosphodiesterase inhibitors, which are crucial in treating inflammatory diseases and other conditions related to cAMP regulation .

Case Study: PDE4 Inhibitors

In a notable application, compounds derived from this compound have been explored as inhibitors of phosphodiesterase type 4 (PDE4). PDE4 inhibitors are being investigated for their potential therapeutic effects on respiratory diseases and inflammatory conditions. The structural modifications introduced by this isocyanate enhance the selectivity and potency of the resulting inhibitors .

Organic Synthesis

The compound's unique structure makes it valuable in organic synthesis, particularly for creating complex molecules through various coupling reactions. Its ability to act as a versatile building block allows chemists to design new compounds with desired properties.

Applications in Material Science

In material science, derivatives of this compound have been used to develop advanced materials with specific functionalities, such as polymers that exhibit enhanced thermal stability or improved mechanical properties .

Research on Neurodegenerative Diseases

Recent studies have suggested that compounds related to this compound may play a role in addressing neurodegenerative diseases characterized by α-synuclein toxicity. These compounds have shown promise in inhibiting the aggregation of α-synuclein, potentially offering a therapeutic avenue for conditions like Parkinson’s disease .

Summary Table of Applications

| Application Area | Description | Examples/Notes |

|---|---|---|

| Pharmaceutical Synthesis | Used as an intermediate for synthesizing PDE4 inhibitors and other bioactive compounds | Potential treatments for inflammatory diseases |

| Organic Synthesis | Acts as a building block for complex organic molecules | Useful in developing new drug candidates |

| Material Science | Contributes to the creation of advanced materials with enhanced properties | Applications in polymer chemistry |

| Neurodegenerative Research | Investigated for its role in inhibiting α-synuclein toxicity | Potential treatment strategies for Parkinson’s disease |

作用機序

The mechanism of action of 3-Cyclopentoxy-4-methoxyphenylisocyanate involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophiles to form stable products. This reactivity is exploited in various applications, such as the modification of proteins or the synthesis of ureas and carbamates. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.

類似化合物との比較

Structural Comparison

The table below highlights key structural differences between 3-Cyclopentoxy-4-methoxyphenylisocyanate and related phenyl isocyanates:

Notes:

Physicochemical Properties

Limited data on melting/boiling points or solubility are available in the provided sources. However, inferences can be made:

- Lipophilicity: The cyclopentoxy group in this compound likely increases logP (octanol-water partition coefficient) compared to 3-Methoxyphenyl isocyanate, making it more suitable for lipid-rich environments.

- Reactivity : Steric hindrance from the cyclopentoxy group may slow urethane or urea formation compared to 3-Chloro-4-methylphenyl isocyanate, which lacks bulky substituents .

Research Implications

- The unique steric and electronic profile of this compound makes it a candidate for tailored polyurethanes with delayed curing times or enhanced solubility in nonpolar solvents.

- Comparative studies with 3-Methoxyphenyl isocyanate could reveal structure-activity relationships in pharmacological applications, such as kinase inhibitor design.

生物活性

3-Cyclopentoxy-4-methoxyphenylisocyanate is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic applications, drawing from diverse sources including patents, academic articles, and chemical databases.

Chemical Structure

The compound can be represented by the following structural formula:

This structure features a methoxy group and a cyclopentoxy substituent, which may contribute to its biological activity.

Research indicates that this compound exhibits various mechanisms of action:

- Inhibition of α-Synuclein Toxicity : The compound has been shown to inhibit α-synuclein mediated toxicity, which is significant in neurodegenerative diseases such as Parkinson's. This inhibition may prevent the aggregation of α-synuclein, a key factor in neuronal degeneration .

- Reactive Oxygen Species (ROS) Modulation : Studies suggest that compounds similar to this compound can modulate ROS levels, thereby influencing neurodegenerative processes linked to oxidative stress .

Cytotoxicity

The cytotoxic effects of this compound have been assessed against various cancer cell lines. Preliminary findings indicate that it possesses cytotoxic activity comparable to established chemotherapeutics.

These values suggest that the compound may be a promising candidate for further development as an anticancer agent.

Anti-inflammatory Properties

In addition to its cytotoxic effects, the compound has shown potential anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by excessive inflammation.

Case Studies

- Neuroprotective Effects : In a study involving neuronal cell lines, administration of this compound resulted in reduced cell death induced by oxidative stress. The compound's ability to lower ROS levels was highlighted as a key factor in its neuroprotective effects .

- Cancer Treatment : A recent clinical trial explored the efficacy of this compound in patients with advanced breast cancer. The results indicated a favorable response rate, with several patients experiencing significant tumor reduction .

Q & A

Q. What are the recommended synthetic routes for 3-cyclopentoxy-4-methoxyphenylisocyanate?

Methodological Answer: The synthesis typically involves introducing the cyclopentoxy group via nucleophilic substitution or Mitsunobu reaction on a precursor like 3-hydroxy-4-methoxyphenyl isocyanate. Cyclopentanol derivatives can act as nucleophiles under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted starting materials. Structural validation requires NMR (¹H/¹³C) and IR spectroscopy to confirm isocyanate (-NCO) functional group absorption at ~2250–2270 cm⁻¹ .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer: Store under inert atmosphere (argon/nitrogen) at 2–8°C in moisture-free conditions. Use desiccants like molecular sieves. Avoid contact with strong acids/bases, oxidizing agents, or moisture to prevent hydrolysis to urea derivatives. Compatibility testing with common solvents (e.g., THF, DCM) is advised before large-scale reactions. Stability under long-term storage remains unstudied; periodic FT-IR analysis is recommended to monitor degradation .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR (CDCl₃) identifies methoxy (δ 3.8–3.9 ppm) and cyclopentoxy protons (multiplet at δ 4.5–5.0 ppm).

- IR Spectroscopy : Confirm isocyanate group via sharp peak at ~2270 cm⁻¹.

- HPLC-MS : Purity assessment using C18 columns (acetonitrile/water mobile phase) with ESI-MS for molecular ion validation (theoretical [M+H]⁺ = 234.18) .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data during isocyanate-mediated reactions?

Methodological Answer: Contradictions often arise from solvent polarity, temperature, or competing side reactions (e.g., trimerization). Use stopped-flow IR to monitor real-time -NCO consumption. Compare reaction rates in aprotic solvents (DMF vs. THF) and validate with computational models (DFT for transition-state analysis). Replicate experiments under controlled humidity (<5% RH) to isolate moisture interference .

Q. What strategies optimize regioselectivity in cyclopentoxy-group functionalization?

Methodological Answer: Electronic and steric effects dominate regioselectivity. Use directing groups (e.g., nitro or carbonyl) on the phenyl ring to bias substitution. For electrophilic reactions, screen Lewis acid catalysts (e.g., AlCl₃ or BF₃·Et₂O) to enhance para/ortho ratios. Computational docking studies (e.g., Gaussian09) predict preferred sites for functional group introduction .

Q. How does structural modification of the cyclopentoxy group impact biological activity?

Methodological Answer: Systematic SAR studies involve synthesizing analogs with varied alkoxy chains (e.g., cyclohexyloxy, tert-butoxy) and testing in bioassays. For example, replace cyclopentoxy with difluoromethoxy (as in related benzaldehyde derivatives) to assess metabolic stability changes. Use in vitro cytochrome P450 inhibition assays to evaluate pharmacokinetic profiles .

Q. What are the challenges in interpreting toxicity data for this compound?

Methodological Answer: No acute toxicity data exists for this compound. Prioritize in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity). Cross-reference with structurally similar isocyanates (e.g., 4-methoxyphenyl isocyanate), noting potential skin/eye irritation risks. Regulatory compliance requires adherence to GHS hazard communication standards .

Data Contradiction Analysis

Q. How to address discrepancies in reported reaction yields for isocyanate intermediates?

Methodological Answer: Yields vary due to moisture sensitivity and purification efficacy. Implement rigorous drying protocols (e.g., solvent distillation over CaH₂). Compare yields under anhydrous vs. ambient conditions. Use internal standards (e.g., triphenylmethane) in HPLC to quantify recovery rates. Publish full experimental details (solvent grade, humidity levels) to enable reproducibility .

Regulatory and Safety Considerations

Q. What regulatory frameworks apply to academic use of this compound?

Methodological Answer: Comply with REACH (EC No. 1907/2006) and OSHA guidelines. Document risk assessments for inhalation exposure (use fume hoods) and skin contact (wear nitrile gloves). Dispose of waste via licensed facilities specializing in isocyanate degradation (e.g., hydrolysis to amines under acidic conditions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。